Biflorin

Beschreibung

Significance of Natural Products in Modern Drug Discovery

Natural products, which are chemical compounds produced by living organisms like plants, microorganisms, and marine life, have historically been a cornerstone of medicine. researchgate.netnih.gov Their use dates back to ancient civilizations that relied on folklore and traditional medicine for treating various ailments. nih.gov In contemporary pharmaceutical research, natural products remain indispensable, offering unique and diverse chemical structures that are often difficult to replicate through synthetic chemistry. researchgate.netscirp.org This structural diversity, including varied pharmacophores and stereochemistry, provides a rich source for discovering novel drug leads. researchgate.netscirp.org

Over 50% of modern drugs, particularly in areas like cancer and infectious diseases, have their origins in natural products or their derivatives. scirp.orgazolifesciences.com Compounds like penicillin and artemisinin (B1665778) are classic examples of how natural sources have revolutionized medicine. azolifesciences.com The inherent biological activity of natural products is a key advantage; they have co-evolved with biological targets, making them adept at interacting with proteins and other cellular components. nih.gov While advancements in combinatorial chemistry and computational design have created new avenues for drug discovery, natural products continue to provide novel scaffolds and lead compounds that inspire synthetic modifications to enhance potency and efficacy. researchgate.netnih.gov The integration of modern technologies like genomics, metabolomics, and high-throughput screening is further accelerating the identification and development of bioactive compounds from nature's vast chemical library. azolifesciences.comnih.gov

Overview of Naphthoquinone Compounds and Their Biological Significance

Naphthoquinones are a class of organic compounds characterized by a naphthalene (B1677914) ring fused to a quinone structure. bpasjournals.com They are widely distributed in nature, found in various plants, fungi, and bacteria. bpasjournals.comchemicalbook.com The biological significance of naphthoquinones stems from their redox-active quinonoid system, which allows them to participate in electron transfer reactions. bpasjournals.com This property enables them to act as both antioxidants, scavenging reactive oxygen species (ROS), and pro-oxidants, generating ROS to induce apoptosis, particularly in cancer cells. bpasjournals.com

This dual role contributes to their broad spectrum of biological activities, which includes antimicrobial, antifungal, antiviral, anti-inflammatory, and potent anticancer properties. chemicalbook.comnumberanalytics.comresearchgate.net Well-known natural naphthoquinones like juglone, lawsone, and lapachol (B1674495) have been extensively studied for these effects. chemicalbook.comjst.go.jp The mechanism of their action often involves the inhibition of critical enzymes like topoisomerases, disruption of DNA replication, and interference with cellular signaling pathways. bpasjournals.comresearchgate.net Due to their versatile bioactivity, naphthoquinones are a significant focus of drug discovery efforts, with ongoing research into synthesizing new derivatives to enhance their therapeutic potential. chemicalbook.comjst.go.jp

Historical Context and Early Discoveries of Biflorin

This compound is an o-naphthoquinone isolated from the roots of Capraria biflora L., a perennial shrub belonging to the Scrophulariaceae family, which is native to the West Indies and South America. researchgate.netscite.ai The plant has a history of use in folk medicine for various purposes, including as an analgesic and diuretic. nih.govredalyc.org The first isolation of a violet-colored substance from the roots of C. biflora occurred in the 1950s, which was subsequently named this compound. nih.gov

Early investigations into this compound began to uncover its significant biological potential. It was identified as a potent antimicrobial agent, showing strong activity against Gram-positive bacteria. scite.airesearchgate.net The initial structural characterization studies were conducted using methods available at the time, such as UV and IR spectroscopy, which confirmed its naphthoquinonic structure. redalyc.org One of the earliest documented clinical applications, reported in 1958, involved using a 1% this compound paste to treat a fungal lesion. redalyc.org These early findings laid the groundwork for decades of subsequent research into the diverse pharmacological properties of this natural compound. scite.airedalyc.org

Structure

3D Structure

Eigenschaften

IUPAC Name |

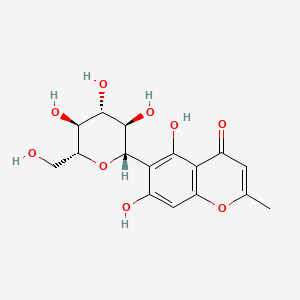

5,7-dihydroxy-2-methyl-6-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18O9/c1-5-2-6(18)10-8(24-5)3-7(19)11(13(10)21)16-15(23)14(22)12(20)9(4-17)25-16/h2-3,9,12,14-17,19-23H,4H2,1H3/t9-,12-,14+,15-,16+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTZWWMZDVUKEDJ-SPEJKDPOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)C2=C(O1)C=C(C(=C2O)C3C(C(C(C(O3)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=O)C2=C(O1)C=C(C(=C2O)[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00331689 | |

| Record name | Biflorin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00331689 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

354.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Biflorin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002336 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

89701-85-9 | |

| Record name | Biflorin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=89701-85-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Biflorin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089701859 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Biflorin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00331689 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BIFLORIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YJ3TYM754D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Biflorin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002336 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Origin, Isolation, and Structural Elucidation of Biflorin

Botanical Sources of Biflorin

This compound is a secondary metabolite found in a select number of plant species. Its discovery and primary isolation are historically linked to Capraria biflora L., but it has since been identified in other plants.

This compound was first isolated from the roots of Capraria biflora L., a perennial shrub belonging to the Scrophulariaceae family, which is widely distributed across tropical America. nih.govznaturforsch.com This plant has been a subject of phytochemical investigations, leading to the characterization of this compound, an antibacterial o-naphthoquinone, from its roots. znaturforsch.comresearchgate.net Specifically, the compound is identified as 6,9-dimethyl-3-(4-methyl-3-pentenyl)naphtha[1,8-bc]-pyran-7,8-dione. znaturforsch.com Studies on C. biflora collected in the northeast region of Brazil have confirmed the presence of this compound, which has been investigated for its cytotoxic and antioxidant properties. nih.govznaturforsch.com The antitumor potential of this compound from C. biflora has also been a significant area of research. researchgate.netnih.gov

Beyond Capraria biflora, this compound has also been identified in the flower buds of Syzygium aromaticum L. (commonly known as clove), a member of the Myrtaceae family. nih.govcput.ac.zaacs.org In this source, this compound is characterized as a chromone (B188151) C-glucoside. nih.govacs.org Its isolation from clove has been reported alongside a related compound, isothis compound. nih.govcput.ac.za The identification of nonvolatile compounds in clove extracts through methods like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has confirmed the presence of both this compound and isothis compound. researchgate.netresearchgate.net

Methodologies for this compound Isolation and Purification

The extraction and purification of this compound from its natural sources involve various laboratory techniques, ranging from traditional methods to more efficient modern processes.

A novel method for simultaneous extraction and purification of this compound from C. biflora root powder utilizes a specialized apparatus known as the Góes apparatus. researchgate.net This process has been shown to be highly efficient, with one study reporting a yield of 0.6% (126.6 mg of pure this compound from 20 g of sawdust) within 5 hours. researchgate.net The method involves packing a column with silica (B1680970) gel and the plant material, followed by elution with a suitable solvent system. researchgate.net Thin-layer chromatography (TLC) is used to monitor the purification process, with a hexane/ethyl acetate (B1210297) (8:2) solvent system showing a retardation factor (Rf) of 0.39 for this compound. researchgate.net

More general and widely used methods for the isolation and purification of natural compounds like this compound include:

Salt Precipitation : Often used as an initial step to concentrate the compound from crude extracts. nih.gov

Chromatography : This is a crucial step for purification.

Gravity Column Chromatography : Utilizes stationary phases like silica gel and Sephadex LH-20 to separate compounds based on their polarity and size. researchgate.netresearchgate.net

Ion-Exchange Chromatography : Separates molecules based on their net charge. nih.gov

Gel Filtration Chromatography : Separates compounds based on their molecular size. nih.gov

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) : A high-resolution technique that separates molecules based on their hydrophobicity, often used as a final purification step. nih.gov

For extraction from clove, maceration in ethanol (B145695) followed by fractionation using gravity column chromatography is a common approach. researchgate.netresearchgate.net

| Method | Plant Source | Key Details | Reference |

|---|---|---|---|

| Góes Apparatus (Simultaneous Extraction/Purification) | Capraria biflora | Uses silica gel; Eluent: Hexane/Ethyl Acetate (8:2); Yield: 0.6% | researchgate.net |

| Maceration & Column Chromatography | Syzygium aromaticum | Extraction with ethanol; Stationary phases: Silica gel, Sephadex LH-20 | researchgate.netresearchgate.net |

| General Techniques | General | Includes salt precipitation, ion-exchange, gel filtration, and RP-HPLC | nih.gov |

Advanced Spectroscopic and Crystallographic Studies of this compound

The precise chemical structure of this compound has been determined and confirmed through a combination of advanced analytical techniques.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for elucidating the molecular structure of organic compounds. nih.govfepbl.com It provides detailed information about the chemical environment of atomic nuclei (such as ¹H and ¹³C), allowing for the determination of connectivity and spatial relationships between atoms within a molecule. fsu.edu For complex molecules, multidimensional NMR techniques (e.g., 2D NMR) are employed to resolve overlapping signals and establish the complete structural framework. nih.govlbl.gov The structure of this compound, with its intricate arrangement of atoms, has been analyzed using these powerful NMR methods. nih.gov

| NMR Technique | Information Provided | Relevance to this compound |

|---|---|---|

| 1D NMR (¹H, ¹³C) | Identifies types and numbers of protons and carbons. | Provides foundational data on the chemical groups present. nih.gov |

| 2D NMR (e.g., COSY, HSQC, HMBC) | Shows connectivity between atoms (H-H, C-H). | Crucial for assembling the complete molecular skeleton of this compound. fsu.edunih.gov |

| NOESY | Reveals through-space proximity of nuclei. | Helps determine the 3D conformation of the molecule. fsu.edu |

Ultraviolet-Visible (UV-Vis) and Infrared (IR) spectroscopy are two fundamental techniques used for the characterization of chemical compounds. mrclab.com

UV-Visible Spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to electronic transitions between energy levels. mrclab.comyoutube.com The resulting spectrum, particularly the wavelength of maximum absorbance (λmax), is characteristic of molecules with chromophores, such as the conjugated systems present in the naphthoquinone core of this compound. quora.com Changes in the λmax can indicate alterations to the molecular structure. researchgate.net

Infrared Spectroscopy measures the absorption of infrared radiation, which causes molecular bonds to vibrate at specific frequencies. youtube.com An IR spectrum provides a "fingerprint" of a molecule by showing the presence of specific functional groups. mrclab.comlibretexts.org For this compound, key functional groups like carbonyl (C=O) and carbon-carbon double bonds (C=C) within its structure would produce characteristic absorption bands in the IR spectrum, helping to confirm its identity. researchgate.net

X-ray Crystallographic Analysis for this compound's Crystalline Structure

The definitive three-dimensional arrangement of atoms within a crystalline solid can be determined using X-ray crystallography, a powerful analytical technique. wikipedia.orgnih.gov In the case of this compound, early investigations into its chemical makeup utilized this method to unravel its molecular architecture.

Pioneering work in the structural elucidation of this compound was conducted by Hoppe in 1960. researchgate.net Through the use of crystallographic analysis with X-ray diffraction, the crystalline structure was determined. This analysis was crucial in establishing the compound's structural formula as C₂₀H₂₀O₃. researchgate.net The technique involves directing a beam of X-rays onto a crystal of the substance. The regular, repeating arrangement of atoms in the crystal causes the X-rays to diffract in a specific pattern of spots. nih.gov By measuring the angles and intensities of these diffracted beams, scientists can generate a three-dimensional map of the electron density within the crystal, which in turn reveals the precise positions of the atoms and the bonds between them. wikipedia.org

The data obtained from Hoppe's X-ray diffraction studies provided the foundational evidence for the molecular structure of this compound, confirming its elemental composition and the spatial arrangement of its atoms. researchgate.net

Table 1: Crystallographic Data for this compound

| Parameter | Value | Reference |

|---|---|---|

| Method | X-ray Diffraction | researchgate.net |

| Structural Formula | C₂₀H₂₀O₃ | researchgate.net |

| Investigator | Hoppe (1960) | researchgate.net |

Characterization of this compound's Dimeric Form: Bis-biflorin

Further research into the properties of this compound revealed that it does not always exist as a single molecule (a monomer). In 2003, Fonseca and colleagues demonstrated that this compound naturally occurs in a dimeric form, which they named Bis-biflorin. researchgate.net A dimer is a chemical structure formed from two identical simpler units, or monomers.

The characterization of Bis-biflorin was accomplished not through X-ray crystallography, but by employing one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy, specifically using ¹H (proton) and ¹³C (carbon-13) NMR experiments. researchgate.net NMR spectroscopy is a technique that exploits the magnetic properties of certain atomic nuclei to provide detailed information about the structure and chemical environment of atoms within a molecule.

These advanced NMR studies provided the evidence that two this compound units are linked to form the larger Bis-biflorin molecule. researchgate.net This discovery highlighted that in its natural state, this compound can exist in this more complex, dimeric configuration. researchgate.net

Table 2: Characterization of Bis-biflorin

| Parameter | Finding | Analytical Method | Reference |

|---|---|---|---|

| Natural Form | Exists as a dimer named Bis-biflorin. | ¹H and ¹³C NMR Spectroscopy | researchgate.net |

| Composition | Composed of two this compound monomer units. | ¹H and ¹³C NMR Spectroscopy | researchgate.net |

| Investigators | Fonseca et al. (2003) | N/A | researchgate.net |

Table 3: Mentioned Chemical Compounds

| Compound Name | Chemical Formula / Name |

|---|---|

| This compound | C₂₀H₂₀O₃ / 6,9-dimethyl-3-(4-methyl-3-pentenyl)naphtha[1,8-bc]pyran-7,8-dione researchgate.netresearchgate.net |

| Bis-biflorin | Dimer of this compound researchgate.net |

| Carbon-13 | ¹³C |

Chemical Synthesis and Analog Development of Biflorin

Total Synthesis Procedures for Biflorin

Despite its complex chemical architecture, a total synthesis of this compound has been successfully reported. researchgate.net The literature details a singular, effective procedure developed by Best and Wege in 1986. researchgate.net This synthesis stands as a significant achievement in natural product synthesis, primarily due to the strategic implementation of a key cycloaddition reaction to construct the core ring system of the molecule. researchgate.net The complexity of the this compound structure has likely contributed to the fact that, for many years, this has remained the only published total synthesis route. researchgate.net

The cornerstone of the total synthesis of this compound is an addition-type intramolecular Diels-Alder reaction. researchgate.net This type of pericyclic reaction is a powerful tool in organic synthesis for forming six-membered rings. wikipedia.org In an intramolecular Diels-Alder reaction, the diene (a molecule fragment with two alternating double bonds) and the dienophile (an alkene fragment) are part of the same molecule, connected by a chain of atoms. organicreactions.org

This single, concerted step allows for the formation of two rings simultaneously, making it a highly efficient method for building complex polycyclic molecules. organicreactions.org The reaction proceeds through a cyclic transition state, and its intramolecular nature often leads to high regio- and stereoselectivity under milder conditions than its intermolecular counterpart. organicreactions.orgmasterorganicchemistry.com In the synthesis of this compound, this critical step established the fused ring system characteristic of the natural product. researchgate.net

Development of Alternative Synthetic Routes to this compound Precursors

Recognizing the challenges of total synthesis, researchers have also focused on developing alternative and more accessible routes to key precursors of this compound. One such study described a synthetic pathway for a ketone intermediate that is a precursor to both this compound and the related natural product, Mansonone F. nih.gov

This alternative procedure begins with 5-methoxy-α-tetralone and proceeds through a four-step sequence to achieve the target ketone precursor: nih.gov

O-alkylation: Reaction with ethyl bromoacetate.

Dehydrogenation: Creation of an aromatic ring.

Alkaline hydrolysis: Conversion of the ester to a carboxylic acid.

Cyclization: Formation of the final ketone ring using a phosphonate (B1237965) ester.

This approach provides a valuable alternative for accessing the core structure needed for the synthesis of this compound and related compounds. nih.gov

Semi-synthesis and Derivatization of this compound

Semi-synthesis, which uses the naturally isolated product as a starting material, offers a more direct route to novel analogs. Early work in this area involved hydrogenation reactions of natural this compound to produce structurally different compounds, which were then further modified by acetylation and oxidation. researchgate.net More recently, efforts have focused on creating new nitrogen-containing derivatives, such as hydrazones and oximes, by modifying the carbonyl groups of the quinone ring. nih.gov

Hydrazones are a class of organic compounds known to possess a wide range of biological activities, including antimicrobial and antitumor properties. researchgate.netnih.govnih.gov In a targeted effort to create novel this compound analogs, new hydrazone derivatives were synthesized from the natural product. nih.gov The synthesis involved the reaction of this compound with substituted hydrazines. This work produced several new compounds, including mixtures of (E)- and (Z)-isomers. nih.gov

These newly synthesized hydrazones were evaluated for their biological activity. The primary investigation focused on their antibacterial and cytotoxic effects. nih.gov

Research Findings:

Antibacterial Activity: The hydrazone derivatives were tested against a panel of six bacterial strains using the microdilution method to determine the Minimum Inhibitory Concentration (MIC). The results indicated that the derivatives possessed potential antibacterial activity against all tested strains. nih.gov

Cytotoxic Activity: The compounds were also screened for cytotoxic activity against three cancer cell lines. However, none of the synthesized hydrazone derivatives showed significant activity in this assay. nih.gov

Table 1: Antibacterial Activity (MIC, μg/mL) of this compound-based Hydrazones Data extracted from a study on newly synthesized this compound derivatives. nih.gov

| Compound | S. aureus (ATCC 25923) | S. aureus (MRSA) | B. subtilis (ATCC 6633) | E. coli (ATCC 25922) | K. pneumoniae (ATCC 700603) | P. aeruginosa (ATCC 27853) |

| (Z)-3a | 125 | 125 | 125 | 250 | 250 | 250 |

| (Z/E)-3b | 62.5 | 62.5 | 62.5 | 125 | 125 | 125 |

| (Z/E)-3c | 125 | 125 | 125 | 250 | 250 | 250 |

Similar to hydrazones, oximes are another class of derivatives formed from carbonyl compounds that have attracted interest in medicinal chemistry for their potential as anticancer and antimicrobial agents. rsc.orgnih.gov this compound was used as a scaffold to create new oxime derivatives. nih.gov The synthesis involved reacting this compound with hydroxylamine (B1172632) derivatives, resulting in the formation of two new (Z)-oximes. nih.gov

These oxime derivatives were subjected to the same biological evaluations as their hydrazone counterparts. nih.gov

Research Findings:

Antibacterial Activity: The oxime derivatives demonstrated potential antibacterial activity against all six bacterial strains tested, with MIC values comparable to or, in some cases, better than the hydrazone derivatives. nih.gov

Cytotoxic Activity: In line with the results for the hydrazones, the this compound-based oximes did not exhibit cytotoxic activity against the tested cancer cell lines. nih.gov

Table 2: Antibacterial Activity (MIC, μg/mL) of this compound-based Oximes Data extracted from a study on newly synthesized this compound derivatives. nih.gov

| Compound | S. aureus (ATCC 25923) | S. aureus (MRSA) | B. subtilis (ATCC 6633) | E. coli (ATCC 25922) | K. pneumoniae (ATCC 700603) | P. aeruginosa (ATCC 27853) |

| (Z)-2a | 62.5 | 62.5 | 62.5 | 125 | 125 | 125 |

| (Z)-2b | 125 | 125 | 125 | 250 | 250 | 250 |

Biological Activities and Underlying Molecular Mechanisms of Biflorin

Antitumor and Anticancer Activity of Biflorin

This compound, an o-naphthoquinone isolated from the roots of Capraria biflora L., has demonstrated notable antitumor and anticancer properties through various mechanisms of action. nih.govfrontiersin.org Research indicates that its efficacy is rooted in its ability to induce cell death, halt proliferation, and interact with crucial cellular machinery involved in cancer progression.

The cytotoxic effects of this compound are directly correlated with its concentration. nih.govmdpi.com Studies have shown that at higher concentrations, this compound exhibits significant cytotoxic and genotoxic activity against eukaryotic cells, including the yeast Saccharomyces cerevisiae and mammalian V79 cells. nih.gov For instance, concentrations exceeding 10 µg/ml were found to be cytotoxic to V79 cells. mdpi.com

This compound's cytotoxicity has been observed across a range of human cancer cell lines, often with a degree of selectivity for tumor cells over non-tumor cells. frontiersin.orgnih.gov In a 48-hour treatment study, this compound demonstrated selective cytotoxicity against several tumor cell lines, including Hep-2 (larynx carcinoma), HeLa (cervical cancer), HT-29 (colon adenocarcinoma), A-375 (malignant melanoma), and A-549 (lung carcinoma), when compared to the non-tumor human embryonic kidney cell line, HEK-293. frontiersin.orgnih.gov Among the tested cancer lines, HeLa cells showed the highest susceptibility to this compound. frontiersin.orgnih.gov The potent cytotoxic activity was also confirmed against the ACP02 gastric cancer cell line at concentrations between 1.0 and 5.0 μM. researchgate.net

The half-maximal inhibitory concentration (IC50) values highlight this differential cytotoxicity, as shown in the table below.

| Cell Line | Cell Type | IC50 (48h) |

| HeLa | Cervical Cancer | Most Susceptible |

| HT-29 | Colon Adenocarcinoma | - |

| A-549 | Lung Carcinoma | - |

| A-375 | Malignant Melanoma | - |

| Hep-2 | Larynx Carcinoma | - |

| HEK-293 | Non-tumor Kidney | 56.01 ± 1.17 µg/mL |

| Data sourced from studies on this compound's selective cytotoxicity. frontiersin.orgnih.gov Note: Specific IC50 values for all cancer cell lines were not detailed in the search results, but HeLa was identified as the most sensitive. |

A key mechanism behind this compound's anticancer activity is its ability to induce apoptosis, or programmed cell death, in malignant cells. frontiersin.orgnih.gov Studies have detected late-stage apoptosis in multiple cancer cell lines, including Hep-2, HeLa, HT-29, A-375, and A-549, following treatment with this compound. frontiersin.orgnih.gov

The pro-apoptotic effect of this compound appears to be linked to its interaction with cellular DNA. nih.gov In human melanoma cell lines, this compound-induced cell death is primarily caused by this interaction, which leads to apoptosis. frontiersin.orgnih.gov Among the tumor cell lines tested, Hep-2 cells exhibited the highest percentage of late apoptotic events when treated with higher concentrations of this compound, while the non-tumor HEK-293 line showed greater resistance. frontiersin.org This suggests a selective induction of apoptosis in tumor cells, highlighting its potential as a targeted anticancer agent. frontiersin.org

This compound effectively inhibits the proliferation of cancer cells in a dose-dependent manner. frontiersin.org This antiproliferative activity has been documented in a variety of tumor cell lines, such as CEM (leukemia), HL-60 (leukemia), B16 (melanoma), HCT-8 (colon cancer), and MCF-7 (breast cancer). frontiersin.org Furthermore, this compound treatment has been shown to decrease colony formation in ACP02 gastric cancer cells. researchgate.net

The inhibition of proliferation is closely linked to this compound's capacity to disrupt the cell cycle. nih.gov By causing DNA damage, this compound consequently inhibits the progression of the cell cycle, as well as subsequent replication and DNA repair processes. nih.gov This halt in cell cycle progression prevents cancer cells from dividing and expanding, thereby controlling tumor growth.

The genotoxic nature of this compound at high concentrations is a cornerstone of its anticancer mechanism. nih.govmdpi.com The compound is capable of inducing breaks in DNA strands, a form of DNA damage that is particularly lethal to cells if not repaired. mdpi.comnih.gov This DNA-damaging effect has been confirmed through methodologies like the comet assay. mdpi.com

Research on human melanoma cell lines has specified that this compound causes both single and double-strand DNA breaks. nih.gov The formation of these breaks is a critical event that triggers subsequent cellular responses, including the halting of the cell cycle and the initiation of apoptosis, which ultimately contribute to the compound's anti-proliferative and cytotoxic effects. mdpi.comnih.gov

One of the molecular mechanisms proposed to explain how this compound induces DNA strand breaks is through its interaction with DNA topoisomerase I. mdpi.com Topoisomerase I is a vital enzyme that alters DNA topology to facilitate processes like replication and transcription. researchgate.net It functions by creating a temporary single-strand break in the DNA, allowing it to unwind, and then resealing the break.

Chemical compounds that inhibit topoisomerase I, known as topoisomerase poisons, work by stabilizing the transient complex formed between the enzyme and the cleaved DNA. This action prevents the re-ligation of the DNA strand, transforming the enzyme into a cellular toxin and leaving behind a permanent, lethal strand break. The interaction of this compound with topoisomerase I fits this profile, positioning it as a topoisomerase inhibitor that leverages this mechanism to inflict DNA damage and induce cell death in cancer cells. mdpi.com

In addition to its effects on DNA, this compound has been shown to modulate critical cell signaling pathways. Specifically, in breast cancer cells, this compound can inhibit the Epidermal Growth Factor Receptor (EGFR) signaling pathway. researchgate.net EGFR is a receptor tyrosine kinase that, when over-activated in cancers, promotes outputs like increased cell proliferation and survival. mdpi.com

Studies have demonstrated that this compound treatment leads to a decrease in the expression of EGFR in breast cancer cells. researchgate.net For example, in SK-Br3 breast cancer cells, which highly express EGFR family members, treatment with this compound at concentrations of 10 and 20 μM resulted in inhibited EGFR expression. researchgate.net This finding suggests that the inhibition of cell proliferation by this compound is, at least in part, mediated by the down-regulation of the EGFR signaling pathway, presenting another avenue through which this compound exerts its anticancer effects. researchgate.net

Inhibition of N-cadherin Expression and Modulation of AKT Signaling Pathway by this compound in Melanoma

The progression of melanoma, a highly aggressive form of skin cancer, is linked to changes in cellular adhesion and signaling pathways that promote invasion and metastasis. One key event is the "cadherin switch," where cancer cells decrease E-cadherin expression and increase N-cadherin expression. N-cadherin promotes the adhesion of melanoma cells to other cell types, such as fibroblasts and endothelial cells, and activates survival signals, thereby facilitating metastasis. nih.gov

Studies have demonstrated that this compound can interfere with these processes. In melanoma cell lines, this compound has been shown to modulate the expression of N-cadherin and impact the AKT signaling pathway, which is crucial for cell survival and proliferation. nih.govnih.gov The AKT pathway is often deregulated in melanoma, with Akt3 being a particularly important isoform that promotes tumor development by inhibiting apoptosis. mdpi.com Research indicates that this compound's interaction with these targets can reduce the invasive potential of melanoma cells. nih.gov Specifically, treatment with this compound has been observed to decrease the expression of N-cadherin protein and the mRNA expression of AKT-1 in melanoma cells, thereby blocking their invasive capabilities in vitro. nih.gov This suggests that this compound's antimetastatic potential is linked to its ability to disrupt these critical survival and invasion pathways. nih.gov

Decrease in MYC Expression by this compound in Gastric Cancer Cells

This compound has been identified as a potent cytotoxic agent against gastric cancer cells. researchgate.net A key molecular mechanism underlying its anticancer activity is the reduction of MYC expression. researchgate.net In studies using a primary diffuse gastric adenocarcinoma cell line (ACP02), treatment with this compound led to a notable decrease in MYC expression. researchgate.net This reduction in MYC was associated with decreased colony formation, migration, and invasion of the cancer cells. researchgate.net These findings highlight a novel molecular target for this compound and suggest its potential as a therapeutic agent for managing gastric cancer by directly interfering with the expression of a key oncogenic driver. researchgate.net

Antimicrobial Activity of this compound

This compound has demonstrated a range of antimicrobial activities, showing efficacy against certain classes of bacteria and fungi, while being ineffective against others. Its activity is influenced by its chemical structure as an o-naphthoquinone.

Efficacy against Gram-Positive and Alcohol-Acid-Resistant Bacteria

Research confirms that this compound is effective against Gram-positive bacteria. researchgate.net In laboratory tests, the efficiency of this compound was confirmed with Minimum Inhibitory Concentration (MIC) values being lower than 3.12 µg/mL for the tested Gram-positive microorganisms. researchgate.net

There is currently no available information in the reviewed scientific literature regarding the efficacy of this compound against alcohol-acid-resistant bacteria, such as those from the genus Mycobacterium. While other natural compounds are being investigated for activity against these challenging pathogens, specific data on this compound is lacking. mdpi.comnih.govfrontiersin.org

Antifungal Activity against Filamentous Fungi and Yeasts (e.g., Candida albicans)

This compound has demonstrated activity against yeasts, although it requires higher concentrations compared to its effect on Gram-positive bacteria. researchgate.net Studies show that inhibition of yeasts like Candida species occurs at concentrations around 50 µg/mL to 100 µg/mL. researchgate.net

Furthermore, in silico studies have explored the potential of this compound and its dimer, bis-biflorin, as inhibitors of the polymerase enzyme in Candida auris, a multidrug-resistant fungus of global concern. nih.gov These computational models suggest that both molecules, particularly bis-biflorin, have favorable interactions with this critical fungal enzyme, indicating a potential mechanism for antifungal action and marking them as promising candidates for further pharmacological development. nih.gov

Assessment of Activity against Gram-Negative Bacteria

Despite its efficacy against Gram-positive bacteria, this compound has been shown to be inactive against Gram-negative bacteria. researchgate.net Even when tested at high concentrations, this compound did not exhibit any inhibitory activity against the Gram-negative bacterial strains evaluated in the studies. researchgate.net This selective spectrum of activity is a key characteristic of the compound.

Antimicrobial Activity of this compound

This table summarizes the antimicrobial efficacy of this compound based on available research data. MIC (Minimum Inhibitory Concentration) values indicate the lowest concentration of the compound that inhibits visible growth.

| Target Microorganism | Activity | MIC (µg/mL) | Source |

|---|---|---|---|

| Gram-Positive Bacteria | Effective | < 3.12 | researchgate.net |

| Yeasts (Candida spp.) | Effective at higher concentrations | ~50 - 100 | researchgate.net |

| Gram-Negative Bacteria | Not Active | > Highest tested concentrations | researchgate.net |

| Alcohol-Acid-Resistant Bacteria | Not Reported | Not Available |

Proposed Cellular Mechanisms of Antimicrobial Action (e.g., Microbial Cell Wall Disruption, Interference with Cellular Respiration)

While specific studies detailing the precise antimicrobial mechanism of this compound are limited, the action of related naphthoquinones provides strong indications of its likely mechanisms. Generally, the antimicrobial effects of naphthoquinones are multifaceted. One proposed mechanism is the disruption of the microbial cell membrane, leading to increased permeability and leakage of essential intracellular components like proteins and DNA. Another major mechanism is the interference with cellular respiration by inhibiting the electron transport chain, which is vital for the microorganism's energy production. youtube.com These actions can lead to a cascade of events, including membrane damage and ultimately cell death.

Anti-inflammatory Activity of this compound

This compound demonstrates notable anti-inflammatory effects by targeting key components of the inflammatory cascade. Its activity has been primarily studied in the context of lipopolysaccharide (LPS)-induced inflammation in macrophage models.

This compound has been shown to effectively suppress the production of critical inflammatory mediators, namely Nitric Oxide (NO) and Prostaglandin (B15479496) E2 (PGE2), in RAW 264.7 macrophages stimulated by lipopolysaccharide (LPS). nih.govacs.org The overproduction of NO and PGE2 is a hallmark of the inflammatory process. nih.govresearchgate.net Research indicates that this compound is a more potent inhibitor of these mediators compared to its isomer, isothis compound. nih.govacs.org The inhibitory concentration (IC50) values quantify this suppressive effect. nih.govacs.org

Table 1: Inhibitory Effect of this compound on LPS-Induced Inflammatory Mediators

| Inflammatory Mediator | Cell Line | IC50 of this compound (μM) | Source |

|---|---|---|---|

| Nitric Oxide (NO) | RAW 264.7 Macrophages | 51.7 | nih.gov, acs.org |

This interactive table summarizes the reported IC50 values for this compound's inhibition of key inflammatory molecules.

The anti-inflammatory action of this compound is attributed to its influence on specific intracellular signaling pathways. A key mechanism is the inactivation of the Signal Transducer and Activator of Transcription 1 (STAT1). nih.govacs.org this compound reduces the phosphorylation of STAT1, a critical step in its activation. nih.govacs.org Additionally, the compound modulates the p38 mitogen-activated protein kinase (MAPK) pathway, which is involved in stress-induced inflammatory responses. nih.govacs.orgnih.gov Studies show that this compound reduces the expression of phosphorylated p38 (p-p38). nih.govacs.org The collective data suggest that the suppression of pro-inflammatory gene expression through the modulation of p38 MAPK and subsequent inactivation of STAT1 is a primary mechanism behind this compound's anti-inflammatory properties. nih.govacs.org

Consistent with its suppression of inflammatory mediators, this compound downregulates the expression of key pro-inflammatory genes. The production of NO and PGE2 is directly linked to the enzymes inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), respectively. nih.govnih.gov this compound has been found to inhibit the protein expression of both iNOS and COX-2. nih.govacs.org This inhibition occurs at the transcriptional level, as this compound reduces the mRNA expression of iNOS and COX-2 by inhibiting their promoter activities. nih.govacs.org

Furthermore, this compound's anti-inflammatory effects extend to the suppression of pro-inflammatory cytokines. It has been shown to inhibit the LPS-induced production and mRNA expression of tumor necrosis factor-α (TNF-α). nih.govacs.org In animal models of LPS-induced endotoxemia, this compound also reduced the mRNA levels of iNOS, COX-2, and TNF-α. nih.gov

Neuroprotective and Cognitive Enhancing Activity of this compound

Beyond its anti-inflammatory effects, this compound exhibits promising neuroprotective and cognitive-enhancing potential.

This compound has been demonstrated to counteract memory deficits induced by cholinergic blockade. nih.govnih.gov In mouse models where memory impairment was induced by scopolamine, a single administration of this compound led to significant cognitive improvements. nih.govnih.gov These improvements were observed across various behavioral tests:

Passive Avoidance Task: this compound increased the step-through latency time that was reduced by scopolamine. nih.gov

Y-Maze Task: It ameliorated the decreased spontaneous alternation behavior caused by scopolamine, indicating an improvement in working memory. nih.gov

Morris Water Maze Task: this compound significantly recovered the swimming time in the target quadrant, suggesting an enhancement of hippocampus-dependent long-term and spatial memory. nih.gov

These findings indicate that this compound can effectively ameliorate drug-induced memory impairment. nih.govnih.gov

A key mechanism underlying this compound's cognitive-enhancing effects is its ability to modulate the cholinergic system. The central cholinergic system is crucial for memory and learning. scielo.br A primary therapeutic strategy for cognitive disorders like Alzheimer's disease involves inhibiting acetylcholinesterase (AChE), the enzyme that breaks down the neurotransmitter acetylcholine, thereby increasing its levels in the brain. scielo.brnih.gov

Ex vivo assays have confirmed that this compound possesses significant acetylcholinesterase inhibitory activity. nih.govresearchgate.net This AChE inhibition is believed to be a contributing factor to its ability to reverse cognitive dysfunction induced by cholinergic blockade. nih.gov

Table 2: this compound's Effect on Cognitive Function

| Activity | Model | Observation | Source |

|---|---|---|---|

| Amelioration of Memory Impairment | Scopolamine-induced deficit in mice | Increased latency in passive avoidance, improved Y-maze alternation, increased exploration in Morris water maze. | nih.gov, nih.gov |

This interactive table summarizes the key research findings on this compound's neuroprotective and cognitive-enhancing activities.

Table 3: List of Chemical Compounds Mentioned

| Compound Name |

|---|

| Acetylcholine |

| This compound |

| Cyclooxygenase-2 (COX-2) |

| Inducible nitric oxide synthase (iNOS) |

| Isothis compound |

| Lipopolysaccharide (LPS) |

| Nitric Oxide (NO) |

| Prostaglandin E2 (PGE2) |

| Scopolamine |

Activation of Memory-Related Signaling Molecules in the Hippocampus (e.g., Protein Kinase C-ζ, CaMKII, ERK-CREB)

This compound has been shown to influence key signaling pathways in the hippocampus, a brain region critical for memory formation. Research indicates that this compound significantly enhances the phosphorylation of several memory-associated signaling molecules. nih.gov In one study, administration of this compound to mice led to a notable increase in the phosphorylation levels of hippocampal protein kinase C-ζ (PKC-ζ), calcium/calmodulin-dependent protein kinase II (CaMKII), extracellular signal-regulated kinase (ERK), and cAMP response element-binding protein (CREB). nih.gov This activation of PKC-ζ and its downstream signaling molecules is a key part of the mechanism by which this compound is thought to ameliorate memory impairments. nih.gov

The activation of these specific kinases is crucial for synaptic plasticity, the cellular mechanism underlying learning and memory. frontiersin.orgresearchgate.net ERK, a member of the MAPK signaling pathway, and its subsequent phosphorylation of CREB are well-established as critical for long-term memory formation. frontiersin.orgnih.gov Similarly, CaMKII is essential for the induction of long-term potentiation (LTP), a long-lasting enhancement in signal transmission between two neurons that results from stimulating them synchronously. nih.govnih.gov By increasing the phosphorylation state of these molecules, this compound effectively engages the core molecular machinery responsible for encoding and consolidating memories within the hippocampus. nih.gov

| Signaling Molecule | Observed Effect | Significance | Reference |

|---|---|---|---|

| Protein Kinase C-ζ (PKC-ζ) | Significantly increased phosphorylation | Activated upstream kinase in memory signaling cascade | nih.gov |

| CaMKII | Significantly increased phosphorylation | Essential for synaptic plasticity and LTP | nih.gov |

| ERK | Significantly increased phosphorylation | Key component of signaling for memory formation and consolidation | nih.gov |

| CREB | Significantly increased phosphorylation | Transcription factor for genes involved in long-term memory | nih.gov |

Putative Role as an NMDA Receptor Agonist

Evidence suggests that this compound's effects on memory are linked to its interaction with the N-methyl-D-aspartate (NMDA) receptor, a critical component of the glutamate (B1630785) neurotransmitter pathway involved in learning. nih.gov A receptor-binding assay demonstrated that this compound acts as an NMDA receptor ligand. nih.gov Specifically, at a concentration of 100 μM, this compound significantly inhibited the binding of [3H]TCP, a radioligand for the NMDA receptor, by approximately 60%. nih.gov

This interaction is functionally significant, as the memory-enhancing effects of this compound were attenuated by the administration of MK-801, a known NMDA receptor antagonist. nih.gov NMDA receptors are ionotropic receptors that are gated by both the neurotransmitter glutamate and a co-agonist, either glycine (B1666218) or D-serine. nih.gov Their activation allows for the influx of calcium ions, which triggers downstream signaling cascades, including the CaMKII and ERK-CREB pathways, essential for synaptic plasticity. nih.gov By acting as an NMDA receptor agonist, this compound is thought to modulate the receptor's properties, thereby facilitating the molecular events that lead to memory enhancement. nih.gov

Antioxidant Activity of this compound

Protective Capacity against Oxidative Stress Induced by Reactive Oxygen Species (e.g., H2O2)

This compound demonstrates significant antioxidant properties by protecting cells from oxidative damage caused by reactive oxygen species (ROS). medchemexpress.com ROS, such as hydrogen peroxide (H2O2), are highly reactive molecules that can damage cellular components, leading to oxidative stress, a condition implicated in various pathologies. mdpi.com In studies using V79 mammalian cells, this compound showed a protective effect against H2O2-induced oxidative damage. medchemexpress.com This protective capacity is crucial as excessive ROS can overwhelm the cell's natural antioxidant defenses, such as superoxide (B77818) dismutase (SOD) and catalase. researchgate.net The ability of this compound to counteract H2O2-induced damage highlights its potential as an antioxidant agent. medchemexpress.com

Reduction of Lipid Peroxidation in Cellular Models

| Activity | Cellular Model | Inducing Agent | Finding | Reference |

|---|---|---|---|---|

| Protection against Oxidative Damage | V79 mammalian cells | H2O2 | Inhibited H2O2-induced oxidative damage | medchemexpress.com |

| Reduction of Lipid Peroxidation | V79 mammalian cells | H2O2 | Reduced levels of lipid peroxidation | medchemexpress.com |

Immunomodulatory Effects of this compound

This compound has been identified as a compound with significant immunomodulatory properties, capable of influencing the activity of the immune system. researchgate.net The modulation of immune responses, including the production of cytokines and the activation of immune cells, is a key therapeutic area. nih.govfrontiersin.org Studies show that this compound can stimulate immune cells and trigger specific cytokine profiles, indicating its potential to direct the nature of an immune response. researchgate.net

Role of this compound as an Immunoadjuvant Agent

Research has highlighted this compound's role as an immunostimulatory agent. In a study using mice splenocytes, this compound at a concentration of 20.2 μM was found to induce significant cell proliferation after 48 hours of incubation. researchgate.net This immunostimulation was accompanied by the enhanced production of a range of cytokines critical for orchestrating an immune response. researchgate.net

Specifically, this compound treatment led to higher production of Tumor Necrosis Factor-α (TNF-α), Interferon-γ (IFN-γ), Interleukin-2 (IL-2), Interleukin-6 (IL-6), and Interleukin-17 (IL-17). researchgate.net The promotion of cytokines like IFN-γ and IL-2 is characteristic of a Th1 (T-helper 1) immune profile, which is crucial for cell-mediated immunity. researchgate.net In contrast, the production of IL-4, a cytokine associated with Th2 responses, was not significantly different from the control group. researchgate.net This capacity to selectively enhance cytokine production and stimulate immune cell proliferation underscores this compound's potential as an immunoadjuvant agent. researchgate.netmdpi.com

| Cytokine | Effect of this compound (20.2 μM) | Associated Immune Profile | Reference |

|---|---|---|---|

| TNF-α | Increased production | Pro-inflammatory / Th1 | researchgate.net |

| IFN-γ | Increased production | Th1 | researchgate.net |

| IL-2 | Increased production | Th1 | researchgate.net |

| IL-6 | Increased production | Pro-inflammatory / Th1/Th2 | researchgate.net |

| IL-17 | Increased production | Th17 | researchgate.net |

| IL-4 | No significant change | Th2 | researchgate.net |

Antiviral Activity of this compound

This compound, a naturally occurring o-naphthoquinone, has demonstrated potential as an antiviral agent. Research into its mechanisms of action has highlighted its ability to interfere with key viral components necessary for replication. This activity is particularly noted against flaviviruses, which are responsible for a significant burden of disease worldwide. The exploration of natural products like this compound offers a promising avenue for the discovery of new antiviral therapeutics.

A crucial target for antiviral drug development against flaviviruses, such as the Dengue virus (DENV), is the viral protease NS2B-NS3 (NS2BNS3pro). acs.orgdntb.gov.ua This enzyme is essential for processing the viral polyprotein, a critical step in the virus's replication cycle. acs.orgmdpi.com this compound has been identified as an inhibitor of this vital enzyme.

In a study investigating compounds isolated from the flower buds of Syzygium aromaticum (cloves), this compound was shown to inhibit the protease of DENV serotype-2 (DENV2). acs.orgacs.org The inhibitory activity was quantified by its half-maximal inhibitory concentration (IC50), which is the concentration of a substance needed to inhibit a biological process by half. While not as potent as its co-isolated compound eugeniin, this compound displayed moderate inhibitory effects. acs.org The mechanism of this inhibition was determined to be competitive, meaning that this compound competes with the natural substrate for binding to the active site of the protease. acs.org This binding is facilitated by a network of hydrogen bonds and hydrophobic interactions within the enzyme's active site. acs.org

The table below summarizes the inhibitory activity of this compound against Dengue Virus serotype-2 protease.

| Compound | Target Enzyme | Virus Serotype | IC50 Value (µM) | Type of Inhibition |

| This compound | NS2B-NS3 Protease | DENV-2 | 89.6 ± 4.4 | Competitive |

Data sourced from a study on compounds isolated from Syzygium aromaticum. acs.org

Antimetastatic Potential of this compound

Metastasis, the process by which cancer cells spread from the primary tumor to other parts of the body, is a major cause of cancer-related mortality. mdpi.com This complex process involves cell adhesion, migration, and invasion of surrounding tissues. researchgate.net this compound has been investigated for its potential to interfere with these critical steps of metastasis in various cancer cell lines.

Research has demonstrated that this compound can inhibit key processes involved in metastasis. In studies using the B16-F10 melanoma cell line, this compound was shown to reduce the adhesion of these cancer cells to type I collagen in a concentration-dependent manner. researchgate.net Cell migration and invasion, which are essential for the dissemination of tumor cells, were also significantly impeded by this compound treatment. researchgate.netnih.gov

For instance, in a wound-healing assay, this compound inhibited the movement of B16-F10 melanoma cells into the cleared area. researchgate.net Furthermore, it demonstrated a dose-dependent inhibitory effect on the invasion of these cells through a Matrigel chamber, which mimics the extracellular matrix. researchgate.net Similar inhibitory effects on migration and invasion were observed in the ACP02 gastric cancer cell line following treatment with this compound. nih.gov

The underlying molecular mechanisms for this antimetastatic activity are being elucidated. One proposed mechanism involves the downregulation of N-cadherin expression. researchgate.net N-cadherin is a cell-adhesion molecule that plays a role in tumor cell invasion. This compound has been shown to inhibit the expression of N-cadherin, potentially through the Akt signaling pathway, thereby blocking the invasiveness of cancer cells. researchgate.net

The table below details the inhibitory effects of this compound on the metastatic potential of B16-F10 melanoma cells.

| Metastatic Process | Cell Line | This compound Concentration (µg/mL) | Observed Effect |

| Adhesion to Type I Collagen | B16-F10 | 0.5, 1.0, 1.5 | Concentration-dependent inhibition |

| Migration | B16-F10 | 0.5, 1.0, 1.5 | Inhibition of cell movement |

| Invasion | B16-F10 | 0.5, 1.0, 1.5 | Dose-dependent inhibitory effect |

Data based on in vitro assays with the B16-F10 melanoma cell line. researchgate.net

Preclinical Efficacy Studies and Therapeutic Potential of Biflorin

In vitro Pharmacological Assessments of Biflorin

Laboratory studies have been crucial in elucidating the pharmacological profile of this compound at the cellular level. These assessments have provided foundational evidence of its bioactivity across a diverse range of cell types, including cancer cells, microbes, and immune cells.

This compound has demonstrated significant cytotoxic activity against a wide array of human cancer cell lines. nih.gov The compound's ability to inhibit cell proliferation is a key indicator of its anticancer potential. Studies have shown that this compound induces cytotoxicity in a dose-dependent manner across numerous cell lines. researchgate.net For instance, one study reported half-maximal inhibitory concentration (IC50) values ranging from 0.58 μg/ml in NCI H23 (human lung adenocarcinoma) to 14.61 μg/ml in MDA-MB-231 (human breast cancer) cells. nih.gov

Further investigations have confirmed its effectiveness against other tumor cell lines, including CEM (leukemia), HL-60 (leukemia), B16 (melanoma), HCT-8 (colon), and MCF-7 (breast cancer). researchgate.net The compound has also been shown to be effective against the SK-Br3 breast cancer cell line. researchgate.net In a separate evaluation, this compound was found to be selectively cytotoxic to tumor cells, with HeLa (cervical cancer) cells showing high susceptibility, followed by HT-29 (colon), A-549 (lung), A-375 (melanoma), and Hep-2 (larynx) cells. science.gov The mechanism of action appears to involve the induction of apoptosis, or programmed cell death, as well as the inhibition of DNA synthesis. nih.gov

Table 1: Cytotoxicity of this compound in Human Cancer Cell Lines (IC50 values)

| Cell Line | Cancer Type | IC50 (µg/mL) | Source(s) |

|---|---|---|---|

| NCI H23 | Lung Adenocarcinoma | 0.58 | nih.gov |

| MDA-MB-231 | Breast Cancer | 14.61 | nih.gov |

| HeLa | Cervical Cancer | >5, <50 | science.gov |

| HT-29 | Colon Cancer | >5, <50 | science.gov |

| A-549 | Lung Cancer | >5, <50 | science.gov |

| A-375 | Melanoma | >5, <50 | science.gov |

| Hep-2 | Larynx Cancer | >5, <50 | science.gov |

| B16 | Melanoma | 0.39-25 | researchgate.net |

| CEM | Leukemia | 0.39-25 | researchgate.net |

| HL-60 | Leukemia | 0.39-25 | researchgate.net |

| HCT-8 | Colon Cancer | 0.39-25 | researchgate.net |

| MCF-7 | Breast Cancer | 0.39-25 | researchgate.net |

In addition to its anticancer properties, this compound has been identified as a potent antimicrobial agent. researchgate.net Its efficacy has been particularly noted against Gram-positive bacteria, with Minimum Inhibitory Concentration (MIC) values—the lowest concentration of a substance that prevents visible growth of a microorganism—recorded at less than 3.12 µg/mL. researchgate.netnih.gov However, the compound has not shown activity against Gram-negative bacteria even at high concentrations. researchgate.net

This compound also exhibits antifungal properties. researchgate.net Studies have shown that it can inhibit the growth of yeasts, although at higher concentrations than those required for antibacterial action. When dissolved in DMSO, this compound inhibited yeast growth at an MIC of 100 µg/mL. Interestingly, when formulated as micellar nanostructures, its anti-yeast activity improved, with an MIC of 50 µg/mL. researchgate.net

Table 2: Antimicrobial Activity of this compound (Minimum Inhibitory Concentration - MIC)

| Microbial Type | This compound Formulation | MIC (µg/mL) | Source(s) |

|---|---|---|---|

| Gram-positive bacteria | In DMSO (10%) | < 3.12 | researchgate.net |

| Gram-negative bacteria | In DMSO (10%) | Inactive | researchgate.net |

| Yeasts | In DMSO (10%) | 100 | researchgate.net |

| Yeasts | Micellar Nanostructures | 50 | researchgate.net |

This compound's therapeutic potential extends to the modulation of inflammatory responses. Research using RAW 264.7 macrophage cell cultures has demonstrated that this compound can significantly suppress the production of key inflammatory mediators induced by lipopolysaccharide (LPS), a component of bacterial cell walls that triggers strong immune responses. nih.gov

Specifically, this compound was found to inhibit the production of nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2). nih.gov This suppression is linked to the reduced expression of the enzymes responsible for their synthesis, namely inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). nih.gov Furthermore, this compound curbed the production and mRNA expression of pro-inflammatory cytokines such as tumor necrosis factor-α (TNF-α) and interleukin-6 (IL-6). nih.gov The underlying mechanism appears to involve the inactivation of the STAT1 signaling pathway. nih.gov

Investigations into the neurobiological effects of this compound have revealed its potential to modulate cognitive function. Studies have shown that this compound can ameliorate memory impairments, in part through its interaction with the N-methyl-D-aspartate (NMDA) receptor, a key player in learning and memory. nih.gov Receptor-binding assays indicated that this compound significantly inhibits the binding of ligands to the NMDA receptor. nih.gov

Furthermore, mechanistic studies using hippocampal tissue have shown that this compound influences critical signaling pathways. It increases the activation of protein kinase C-ζ (PKC-ζ) and its downstream signaling molecules. nih.gov The compound also demonstrates acetylcholinesterase (AChE) inhibitory activity, which is a common target for cognitive enhancement drugs. nih.gov These findings suggest that this compound could be a candidate for addressing cognitive deficits by modulating key neurobiological pathways in the hippocampus. nih.gov

In vivo Animal Model Studies of this compound Efficacy

Following promising in vitro results, the efficacy of this compound has been tested in living organisms using various murine tumor models. These studies provide a more comprehensive understanding of the compound's therapeutic potential in a complex biological system.

This compound has demonstrated significant antitumor activity in several mouse models. In studies involving Sarcoma 180 and Ehrlich ascites carcinoma, this compound was active against both tumor types, showing a very similar profile of inhibition. nih.gov Notably, this compound was also found to enhance the therapeutic response to the conventional chemotherapy drug 5-fluorouracil (B62378) (5-FU) in mice bearing these tumors. nih.gov Histopathological analysis suggested that this compound works by inhibiting tumor cell proliferation. nih.gov

The compound has been extensively studied in B16 melanoma models. In B16 melanoma-bearing mice, administration of this compound inhibited tumor growth and significantly increased the mean survival rate of the animals. nih.gov Further studies using the highly metastatic B16-F10 melanoma cell line showed that this compound treatment effectively reduced the formation of lung metastases. nih.gov This antimetastatic potential is attributed to its ability to inhibit cancer cell adhesion, migration, and invasion. nih.gov

Table 3: Summary of this compound's Antitumor Efficacy in Murine Models

| Murine Model | Key Findings | Source(s) |

|---|---|---|

| Sarcoma 180 | Active against the tumor; enhanced the effect of 5-FU. | nih.gov |

| Ehrlich Carcinoma | Active against the tumor; enhanced the effect of 5-FU. | nih.gov |

| B16 Melanoma | Inhibited tumor growth; increased mean survival rate. | nih.gov |

| B16-F10 Melanoma | Reduced lung metastases by inhibiting cell adhesion, migration, and invasion. | nih.gov |

Evaluation of this compound's Effect on Tumor Growth Inhibition and Animal Survival Rates

This compound, an ortho-naphthoquinone derived from the roots of Capraria biflora L., has demonstrated notable anticancer activity in several preclinical animal models. nih.govnih.gov Studies have shown its effectiveness in inhibiting tumor development and extending survival in mice bearing various types of tumors. nih.govnih.gov

In vivo antitumor activity was assessed in mouse models of Sarcoma 180 and Ehrlich carcinoma, where this compound was found to be active against both tumors with a similar efficacy profile. nih.gov Further investigation using a B16 melanoma-bearing mouse model revealed that this compound treatment inhibited tumor growth. nih.gov This inhibition of tumor cell proliferation was corroborated by a decrease in Ki67 staining in tumor cells from treated animals compared to non-treated controls. nih.gov

Beyond just inhibiting tumor growth, this compound treatment has been shown to significantly improve survival outcomes in these models. In mice with B16 melanoma, administration of this compound led to an increase in the mean survival rate from 33.3 days in the control group to 44.5 days in the treated group. nih.gov

Table 1: Effect of this compound on Animal Survival Rates in B16 Melanoma Model

| Treatment Group | Mean Survival (Days) | Standard Deviation |

| Control | 33.3 | ±0.9 |

| This compound-Treated | 44.5 | ±3.4 |

Data sourced from studies on B16 melanoma-bearing mice. nih.gov

Assessment of this compound in Combination Therapies with Standard Chemotherapeutic Agents (e.g., 5-Fluorouracil)

The therapeutic potential of this compound has also been explored in combination with established chemotherapy drugs. Research indicates that this compound can enhance the efficacy of 5-Fluorouracil (5-FU), a commonly used antimetabolite, in cancer treatment. nih.govnih.gov

In studies involving mice inoculated with either Sarcoma 180 or Ehrlich carcinoma, this compound administered in conjunction with 5-FU demonstrated an increased therapeutic response compared to 5-FU alone. nih.gov This suggests a synergistic or additive effect, where this compound potentiates the antitumor activity of the conventional chemotherapeutic agent. nih.gov This approach could be significant for improving treatment outcomes and potentially managing drug resistance. nih.govnih.gov

Antimetastatic Effects of this compound in Animal Models (e.g., Inhibition of Lung Metastasis in B16-F10 Melanoma)

A critical aspect of cancer-related mortality is metastasis, the spread of cancer cells to distant organs. This compound has shown promising antimetastatic potential in preclinical studies. nih.gov The B16-F10 melanoma cell line is a highly metastatic model often used to study the spread of cancer to the lungs. nih.govreactionbiology.com

In an experimental metastasis model using C57BL/6 mice, treatment with this compound was effective in reducing the formation of B16-F10 melanoma lung metastases. nih.gov The administration of this compound resulted in a significant, dose-dependent decrease in the number of lung nodules. nih.gov Specifically, one study reported an inhibition of metastasis formation by approximately 57% at one dose and a 71% decrease at a higher dose compared to untreated control animals. nih.gov These findings highlight this compound's ability to interfere with the metastatic cascade. nih.gov

Table 2: Inhibition of Lung Metastasis in B16-F10 Melanoma Model by this compound

| Treatment Group | Inhibition of Lung Metastases (%) |

| This compound (Dose 1) | ~57% |

| This compound (Dose 2) | ~71% |

Data reflects the percentage decrease in the number of lung metastases compared to an untreated control group. nih.gov

Improvement of Cognitive Function in Murine Models of Memory Impairment

Beyond its anticancer properties, this compound has been investigated for its effects on the central nervous system. nih.govnih.gov Studies using murine models of memory impairment, such as those induced by a cholinergic blockade with scopolamine, have shown that this compound can ameliorate cognitive deficits. nih.govnih.gov

A single administration of this compound was found to improve performance in several behavioral tasks designed to assess memory and learning. nih.govnih.gov These included the passive avoidance task, the Y-maze, and the Morris water maze task. nih.govnih.gov The results indicated an improvement in cognitive behaviors against cholinergic dysfunction. nih.gov Furthermore, this compound was also observed to enhance cognitive function in naive (unimpaired) mice. nih.govnih.gov The underlying mechanism appears to be related to the modulation of protein kinase C-ζ signaling in the hippocampus. nih.govnih.gov

Immunoadjuvant Properties in vivo

The immune system plays a crucial role in fighting cancer, and compounds that can boost the immune response are of significant therapeutic interest. Evidence suggests that this compound possesses immunoadjuvant properties. nih.gov An immunoadjuvant is a substance that enhances the body's immune response to an antigen. nih.gov

In vivo studies have demonstrated that this compound acts as an immunoadjuvant agent by increasing the production of ovalbumin-specific antibodies. nih.gov Additionally, treatment with this compound was associated with a discreet increase in the white pulp and nests of megakaryocytes in the spleen of treated mice, which may be related to its antitumor properties. nih.gov

Toxicological and Safety Profile of Biflorin in Preclinical Research

Evaluation of Selective Cytotoxicity in Tumor versus Non-tumor Cell Lines (e.g., V79, HEK-293, MCF-10A)

A key desirable characteristic of a potential anticancer agent is its ability to selectively target and eliminate tumor cells while sparing normal, healthy cells. Studies on Biflorin have demonstrated a significant degree of selective cytotoxicity against various cancer cell lines.

Research has shown that this compound induces cytotoxicity in a range of human tumor cell lines, including HeLa (cervical cancer), HT-29 (colon cancer), A-549 (lung cancer), A-375 (melanoma), and Hep-2 (larynx cancer). nih.govnih.gov In contrast, non-tumor cell lines exhibit greater resistance to this compound's cytotoxic effects. For instance, the non-tumor human embryonic kidney cell line, HEK-293, displayed a higher half-maximal inhibitory concentration (IC50) compared to the tested tumor lines, indicating lower sensitivity. nih.govnih.gov Specifically, the IC50 for HEK-293 cells was reported to be 56.01 ± 1.17 μg/mL. nih.govnih.gov This suggests that higher concentrations of this compound are required to inhibit the growth of these non-tumor cells compared to cancerous cells. nih.gov

Similarly, studies using the non-tumorigenic human breast epithelial cell line, MCF-10A, have shown a lack of cytotoxicity. researchgate.net this compound treatment did not inhibit the growth of MCF-10A cells, further supporting its selective action against cancer cells. nih.govresearchgate.net In Chinese hamster lung fibroblasts (V79 cells), this compound was found to be cytotoxic only at higher concentrations. nih.gov At lower concentrations, it did not cause damage to V79 cells. nih.gov This concentration-dependent effect is a crucial finding, highlighting a potential therapeutic window. nih.gov

The selective action of this compound is also evident in apoptosis induction. While this compound treatment leads to late apoptotic events in tumor cells, non-tumor lines like HEK-293 show greater resistance to these events, which may indicate a specific selectivity of the compound for cancer cells. nih.gov This differential response between tumor and non-tumor cells is a promising indicator of this compound's potential as a selective anticancer agent. nih.govnih.gov

Table 1: Cytotoxicity of this compound in Tumor vs. Non-tumor Cell Lines

| Cell Line | Cell Type | Cancer Type | This compound Effect | Citation |

|---|---|---|---|---|

| HEK-293 | Human Embryonic Kidney | Non-tumor | Higher resistance; IC50 of 56.01 ± 1.17 μg/mL | nih.gov, nih.gov |

| MCF-10A | Human Breast Epithelial | Non-tumor | No cytotoxicity observed | researchgate.net, nih.gov |

| V79 | Chinese Hamster Lung Fibroblast | Non-tumor | Cytotoxic only at higher concentrations | nih.gov |

| HeLa | Human Cervical Adenocarcinoma | Cervical Cancer | Susceptible to cytotoxicity | nih.gov, nih.gov |

| HT-29 | Human Colorectal Adenocarcinoma | Colon Cancer | Susceptible to cytotoxicity | nih.gov, nih.gov |

| A-549 | Human Lung Carcinoma | Lung Cancer | Susceptible to cytotoxicity | nih.gov, nih.gov |

| A-375 | Human Malignant Melanoma | Melanoma | Susceptible to cytotoxicity | nih.gov, nih.gov |

| Hep-2 | Human Laryngeal Carcinoma | Larynx Cancer | Susceptible to cytotoxicity | nih.govnih.gov |

| ACP02 | Human Gastric Adenocarcinoma | Gastric Cancer | Potent cytotoxic agent | nih.gov |

Histopathological Analysis of Organ-Specific Toxicity in Animal Models (e.g., Spleen, Kidney, Liver)

Histopathological examination of key organs from animal models is a cornerstone of preclinical toxicology, providing crucial information on organ-specific toxicity that may not be evident from in vitro studies alone. nih.gov This analysis involves the microscopic examination of tissue sections from organs such as the spleen, kidney, and liver to identify any treatment-related pathological changes, such as inflammation, necrosis, fibrosis, or cellular degeneration. nih.govnih.govnih.gov

The spleen, as a major component of the immune system, is examined for changes in its red and white pulp architecture, evidence of lymphocyte depletion, or abnormal cell infiltration. nih.gov The liver, the primary site of drug metabolism, is assessed for signs of hepatotoxicity, including hepatocyte necrosis, steatosis (fatty change), cholestasis, and inflammation. researchgate.net The kidneys are evaluated for nephrotoxicity, with a focus on damage to the glomeruli and renal tubules, such as tubular necrosis or interstitial nephritis. nih.govnih.gov

Despite the importance of this analysis, a review of the available scientific literature did not yield specific studies detailing the histopathological effects of this compound administration on the spleen, kidney, and liver in animal models. While general preclinical toxicology protocols invariably include such assessments, published data focusing specifically on this compound's impact on the microscopic anatomy of these organs could not be located. Therefore, the organ-specific toxicity profile of this compound, as determined by histopathological analysis in preclinical animal models, remains to be fully characterized in the public domain.

Structure Activity Relationship Sar Studies of Biflorin

Identification of Key Structural Moieties Contributing to Biflorin's Biological Activities

The biological activity of this compound, an o-naphthoquinone, is intrinsically linked to its unique chemical architecture. Several structural components are thought to be critical for its therapeutic effects, primarily its cytotoxic and antimicrobial actions.

The o-naphthoquinone core is widely considered the primary pharmacophore of this compound, essential for its biological activity. researchgate.netresearchgate.netresearchgate.net This moiety is a well-known feature in many compounds with cytotoxic properties. researchgate.net The cytotoxic effects of quinones are often attributed to their ability to accept one or two electrons to form semiquinone radicals. These radicals can then react with molecular oxygen to produce reactive oxygen species (ROS), such as superoxide (B77818) anions and hydroxyl radicals, which can lead to cellular damage and induce apoptosis in cancer cells. researchgate.net The redox cycling of the quinone moiety is a key mechanism behind the generation of these damaging ROS. researchgate.net

While the o-naphthoquinone core is central, other substituents on the this compound scaffold are also believed to modulate its activity: